molecular formula C23H28N4O5S B2998595 3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391887-73-3

3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No.: B2998595
CAS No.: 391887-73-3
M. Wt: 472.56
InChI Key: FOTSVUOBKJYBFW-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C23H28N4O5S and its molecular weight is 472.56. The purity is usually 95%.
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Properties

IUPAC Name

3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S/c1-5-30-18-12-15(13-19(31-6-2)21(18)32-7-3)22(28)24-14-20-25-26-23(33)27(20)16-10-8-9-11-17(16)29-4/h8-13H,5-7,14H2,1-4H3,(H,24,28)(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTSVUOBKJYBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-Triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide is a compound of significant interest due to its potential biological activities. The structure incorporates a triazole ring, known for its diverse pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound through various studies and data.

Chemical Structure

The compound can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. A study highlighted the synthesis of various triazole derivatives and their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The synthesized analogs demonstrated varying degrees of activity, with some derivatives showing significant inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
Other Derivative 1MCF-710.0
Other Derivative 2Bel-740215.0

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively documented. A comparative study showed that compounds similar to this compound exhibited effective antibacterial activity against various pathogens .

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been investigated. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro. For instance, a derivative was tested for its ability to reduce TNF-alpha levels in macrophage cultures .

Case Study 1: Synthesis and Evaluation

In one study, researchers synthesized a series of triazole derivatives including the target compound and evaluated their biological activities. The results indicated that the introduction of ethoxy groups significantly enhanced the anticancer activity compared to unsubstituted analogs .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the phenyl ring and the triazole nitrogen atoms could lead to enhanced biological activity. The presence of methoxy groups was found to improve solubility and bioavailability .

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